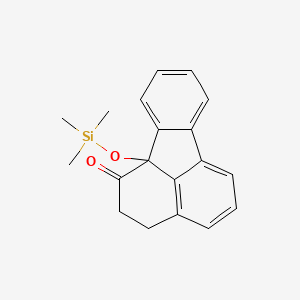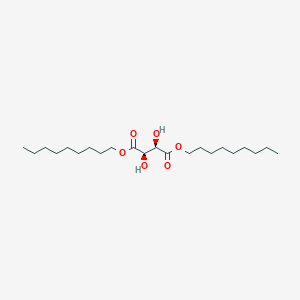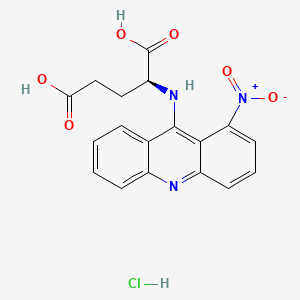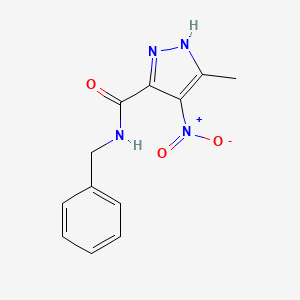![molecular formula C12H14OS B14415200 [(Tert-butoxyethynyl)sulfanyl]benzene CAS No. 79894-50-1](/img/structure/B14415200.png)
[(Tert-butoxyethynyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Tert-butoxyethynyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a tert-butoxyethynyl group and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Tert-butoxyethynyl)sulfanyl]benzene typically involves the reaction of tert-butoxyethyne with a suitable benzene derivative under controlled conditions. The reaction may require the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and isolation to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[(Tert-butoxyethynyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
科学的研究の応用
[(Tert-butoxyethynyl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(Tert-butoxyethynyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The tert-butoxyethynyl group can participate in various chemical reactions, while the sulfanyl group can form bonds with other molecules. These interactions can influence the compound’s reactivity and its effects in different applications.
類似化合物との比較
Similar Compounds
Tert-butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
Ethynylbenzene: A benzene ring with an ethynyl group attached.
Thiophenol: A benzene ring with a sulfanyl group attached.
Uniqueness
[(Tert-butoxyethynyl)sulfanyl]benzene is unique due to the combination of the tert-butoxyethynyl and sulfanyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
特性
| 79894-50-1 | |
分子式 |
C12H14OS |
分子量 |
206.31 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxy]ethynylsulfanylbenzene |
InChI |
InChI=1S/C12H14OS/c1-12(2,3)13-9-10-14-11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChIキー |
VUBPPKMXBXLCGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC#CSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)

